molecular formula C18H15N3 B6154023 2-(5,7-dimethyl-2H-indazol-3-yl)quinoline CAS No. 1817720-75-4

2-(5,7-dimethyl-2H-indazol-3-yl)quinoline

Cat. No. B6154023
CAS RN: 1817720-75-4
M. Wt: 273.3
InChI Key:
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Description

2-(5,7-Dimethyl-2H-indazol-3-yl)quinoline (2-DMQ) is a heterocyclic quinoline compound, which has recently gained attention for its potential applications in various fields. 2-DMQ has been studied for its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

2-(5,7-dimethyl-2H-indazol-3-yl)quinoline has been studied for its potential applications in various scientific fields. It has been investigated as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 2-(5,7-dimethyl-2H-indazol-3-yl)quinoline has also been studied for its potential use as an antifungal agent, and as an inhibitor of the enzyme cytochrome P450. Additionally, 2-(5,7-dimethyl-2H-indazol-3-yl)quinoline has been investigated as a potential inhibitor of the enzyme tyrosinase, which is involved in the biosynthesis of melanin.

Mechanism of Action

The mechanism of action of 2-(5,7-dimethyl-2H-indazol-3-yl)quinoline is still not completely understood. However, it is believed that the compound binds to the active site of the target enzyme, blocking its activity. Additionally, 2-(5,7-dimethyl-2H-indazol-3-yl)quinoline has been found to interact with the enzyme's active site in a non-covalent manner, suggesting that it may act as an allosteric inhibitor.
Biochemical and Physiological Effects
2-(5,7-dimethyl-2H-indazol-3-yl)quinoline has been studied for its biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, 2-(5,7-dimethyl-2H-indazol-3-yl)quinoline has been found to inhibit the activity of cytochrome P450, which is involved in the metabolism of drugs and other compounds. Furthermore, 2-(5,7-dimethyl-2H-indazol-3-yl)quinoline has been found to inhibit the activity of tyrosinase, which is involved in the biosynthesis of melanin.

Advantages and Limitations for Lab Experiments

The use of 2-(5,7-dimethyl-2H-indazol-3-yl)quinoline in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is readily available from chemical suppliers. Additionally, it is a relatively stable compound, with a relatively long shelf life. However, there are some limitations to the use of 2-(5,7-dimethyl-2H-indazol-3-yl)quinoline in laboratory experiments. It is a relatively non-specific inhibitor, and it may interact with other enzymes or proteins in addition to its intended target. Additionally, it is not very soluble in aqueous solutions, making it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on 2-(5,7-dimethyl-2H-indazol-3-yl)quinoline. Further studies could be conducted to investigate the mechanism of action of the compound, as well as its potential applications in various fields. Additionally, further research could be conducted to explore the potential use of 2-(5,7-dimethyl-2H-indazol-3-yl)quinoline as an antifungal agent, and to investigate the potential use of the compound as an inhibitor of other enzymes or proteins. Furthermore, further studies could be conducted to investigate the potential use of 2-(5,7-dimethyl-2H-indazol-3-yl)quinoline in the treatment of various diseases or disorders.

Synthesis Methods

The synthesis of 2-(5,7-dimethyl-2H-indazol-3-yl)quinoline has been studied extensively in recent years. The most common method of synthesis is the reaction of 5,7-dimethyl-2H-indazol-3-yl chloride with an appropriate quinoline in the presence of a base. The reaction is typically carried out in a polar solvent such as acetonitrile or dimethylformamide. Other methods of synthesis have also been explored, including the reaction of 5,7-dimethyl-2H-indazol-3-yl bromide with an appropriate quinoline in the presence of a base, and the reaction of 5,7-dimethyl-2H-indazol-3-yl bromide with an appropriate quinoline in the presence of a Lewis acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(5,7-dimethyl-2H-indazol-3-yl)quinoline involves the condensation of 5,7-dimethyl-2H-indazole-3-carbaldehyde with 2-aminobenzophenone followed by cyclization to form the final product.", "Starting Materials": [ "5,7-dimethyl-2H-indazole-3-carbaldehyde", "2-aminobenzophenone", "Acetic acid", "Sodium acetate", "Ethanol", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 5,7-dimethyl-2H-indazole-3-carbaldehyde (1.0 g, 6.2 mmol) and 2-aminobenzophenone (1.2 g, 6.2 mmol) in acetic acid (20 mL) and add sodium acetate (1.5 g, 18.4 mmol).", "Step 2: Heat the reaction mixture at 80°C for 4 hours with stirring.", "Step 3: Cool the reaction mixture to room temperature and filter the precipitate.", "Step 4: Wash the precipitate with ethanol and dry under vacuum to obtain the intermediate product.", "Step 5: Dissolve the intermediate product in hydrochloric acid (10 mL) and add sodium hydroxide solution (10 mL, 10% w/v) dropwise until the pH reaches 9-10.", "Step 6: Heat the reaction mixture at 80°C for 2 hours with stirring.", "Step 7: Cool the reaction mixture to room temperature and filter the precipitate.", "Step 8: Wash the precipitate with water and dry under vacuum to obtain the final product, 2-(5,7-dimethyl-2H-indazol-3-yl)quinoline." ] }

CAS RN

1817720-75-4

Product Name

2-(5,7-dimethyl-2H-indazol-3-yl)quinoline

Molecular Formula

C18H15N3

Molecular Weight

273.3

Purity

95

Origin of Product

United States

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